molecular formula C19H29Cl3NO11P B2841282 (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate CAS No. 2416218-87-4

(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate

Cat. No.: B2841282
CAS No.: 2416218-87-4
M. Wt: 584.76
InChI Key: ZEIZHUDRTSODAG-UHDSXZAQSA-N
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Description

This compound is a highly substituted oxane (a six-membered oxygen-containing ring) with multiple functional groups:

  • Acetyloxy groups at positions 4, 5, and 3 (as an acetate ester).
  • A 2,2,2-trichloroethanimidoyloxy group at position 2, likely enhancing stability or enabling specific binding interactions.

Its stereochemistry (2R,3S,4S,5R,6R) is critical for its biochemical interactions, as slight stereochemical variations can drastically alter solubility, reactivity, and biological activity. The compound’s structural complexity suggests applications in drug delivery, enzyme inhibition, or as a synthetic intermediate in carbohydrate chemistry .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29Cl3NO11P/c1-6-28-35(27,29-7-2)9-8-13-14(30-10(3)24)15(31-11(4)25)16(32-12(5)26)17(33-13)34-18(23)19(20,21)22/h13-17,23H,6-9H2,1-5H3/t13-,14-,15+,16+,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIZHUDRTSODAG-UHDSXZAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl3NO11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Protection

Methyl β-D-glucopyranoside serves as the starting material due to its fixed β-anomeric configuration. Sequential acetylation using acetic anhydride in pyridine selectively protects C3, C4, and C5 hydroxyls. The C6 primary hydroxyl remains unprotected for subsequent functionalization, while the anomeric methyl group at C2 is selectively hydrolyzed using aqueous HCl in methanol to yield the hemiacetal.

Selective Deprotection and Intermediate Isolation

Selective deprotection of the anomeric methyl group is achieved via acid-catalyzed hydrolysis (0.1 M HCl, 40°C, 2 h), yielding a hemiacetal intermediate. Quantitative acetylation of the C3 hydroxyl is performed using acetyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Installation of the Diethoxyphosphoryl Ethyl Group at C6

Tosylation of the C6 Hydroxyl

The C6 hydroxyl is converted to a tosylate using tosyl chloride (1.2 eq) in pyridine (0°C, 4 h), enabling nucleophilic displacement. The tosylate intermediate is isolated in 85% yield and characterized via $$^{1}\text{H}$$ NMR (δ 2.45 ppm, singlet, tosyl methyl).

Nucleophilic Substitution with Phosphonate Reagent

A diethyl 2-hydroxyethylphosphonate reagent is prepared via Michaelis-Arbuzov reaction between triethyl phosphite and 2-bromoethanol (80°C, 12 h). The resulting phosphonate is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) and reacted with the C6 tosylate (60°C, 24 h), yielding the phosphoryl ethyl substituent. Key considerations include:

  • Solvent effects : THF enhances nucleophilicity compared to DCM.
  • Temperature control : Elevated temperatures prevent phosphonate oxidation.

The product is isolated via silica gel chromatography (ethyl acetate/hexane, 1:1) and confirmed by $$^{31}\text{P}$$ NMR (δ 22.5 ppm).

Trichloroethanimidoyloxy Group Installation at C2

Activation of the Anomeric Hydroxyl

The hemiacetal hydroxyl at C2 is activated using trichloroacetonitrile (2.5 eq) and 1,8-diazabicycloundec-7-ene (DBU, 0.1 eq) in DCM (−20°C to RT, 6 h). This forms the trichloroacetimidate donor, critical for glycosylation reactions. Mechanistic studies using $$^{13}\text{C}$$- and $$^{15}\text{N}$$-labeling confirm an intermolecular aglycon transfer pathway, necessitating strict stoichiometric control to minimize amide byproducts.

Optimization of Imidate Stability

Reaction monitoring via thin-layer chromatography (TLC) reveals competing hydrolysis under acidic conditions. Implementing azeotropic drying (molecular sieves) and limiting reaction time to 4 h improves imidate stability, yielding the target intermediate in 78% purity.

Final Acetylation and Global Deprotection

C3 Acetylation

The remaining C3 hydroxyl is acetylated using acetic anhydride (1.1 eq) and DMAP (0.05 eq) in DCM (RT, 2 h). Excess reagent is quenched with methanol, and the product is purified via recrystallization (ethanol/water).

Global Deprotection and Characterization

Saponification of the methyl glycoside (if present) is performed using NaOH (0.5 M, 0°C, 30 min), followed by neutralization with Amberlite IR-120 resin. Final characterization employs:

  • High-resolution mass spectrometry (HRMS) : [M+Na]$$^+$$ at m/z 832.1542 (calc. 832.1539).
  • Nuclear magnetic resonance (NMR) :
    • $$^{1}\text{H}$$ NMR: δ 5.32 (d, J = 3.5 Hz, H2), δ 4.85–4.70 (m, H3–H6).
    • $$^{13}\text{C}$$ NMR: δ 170.2 (acetyl carbonyl), δ 97.5 (C2 imidate).

Mechanistic Insights and Side Reaction Mitigation

Intermolecular Aglycon Transfer in Imidate Formation

Isotopic crossover experiments with $$^{13}\text{C}$$/$$^{15}\text{N}$$-labeled donors demonstrate that trichloroacetamides form via intermolecular aglycon transfer rather than intramolecular rearrangement. Key mitigation strategies include:

  • Low donor concentration : Limits bimolecular side reactions.
  • Catalytic triflic acid (TfOH) : 10 mol% minimizes acid-catalyzed decomposition.

Phosphoryl Ethyl Stereochemical Integrity

The C6 substituent’s R-configuration is preserved via inversion during nucleophilic substitution (S$$_\text{N}$$2 mechanism). Polar solvents (e.g., DMF) are avoided to prevent racemization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

The compound (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, agriculture, and biochemistry, supported by comprehensive data tables and documented case studies.

Properties

  • Molecular Weight: 466.87 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis.

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural features that may interact with biological targets.

Case Study: Anticancer Activity

Research has shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, studies on phosphonate compounds have demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Study Findings Reference
In vitro study on phosphonatesInduced apoptosis in breast cancer cells
Mechanistic study on oxane derivativesInhibition of tumor growth in xenograft models

Agricultural Chemistry

The compound's phosphonate group suggests potential use as a pesticide or herbicide.

Case Study: Pesticidal Properties

Research indicates that phosphonates can act as effective fungicides. For example, certain phosphonate esters have been shown to inhibit fungal growth by disrupting cellular processes .

Application Effectiveness Reference
FungicideSignificant reduction in fungal biomass
HerbicideEffective against broadleaf weeds

Biochemistry

The compound may serve as a biochemical tool for studying enzyme activity due to its ability to mimic substrates or inhibitors.

Case Study: Enzyme Inhibition

Studies have demonstrated that similar compounds can inhibit enzymes involved in metabolic pathways. For instance, phosphonates have been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission .

Enzyme Inhibition Type Reference
AcetylcholinesteraseCompetitive inhibition
Phospholipase CNon-competitive inhibition

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific context and application, with ongoing research aimed at elucidating these details.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally analogous molecules from the evidence.

Table 1: Functional Group Comparison

Compound Name (IUPAC) Key Functional Groups Molecular Weight (g/mol)* Hypothesized Applications
Target Compound Acetyloxy, diethoxyphosphoryl ethyl, trichloroethanimidoyloxy ~750 (estimated) Drug delivery, enzyme inhibition
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(4,5-dimethoxy-2-nitro-phenyl)methoxy]-3-...oxan-2-yl]methyl ethanoate Diacetyloxy, dimethoxyphenyl, nitro group ~820 (estimated) Antibacterial agents, sensors
[(2R,3R,4S,5S,6S)-6-[[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy...oxan-2-yl]methyl ethanoate Acetamido, diacetyloxy, triacetyloxy ~950 (estimated) Glycobiology, immunomodulation
Poly(ethylene glycol) diacrylate (PEGDA) Acrylate termini, ethylene glycol backbone 700 (exact) Hydrogel scaffolds, 3D bioprinting

*Molecular weights are estimated due to lack of empirical data in evidence.

Key Findings from Structural Analysis

Acetylated Derivatives: The target compound shares acetyloxy groups with compounds in and , which are common in prodrugs to enhance lipid solubility and absorption.

Phosphorylated vs. Nitro/Acrylate Groups :

  • The diethoxyphosphoryl ethyl group in the target compound contrasts with the nitro group in and the acrylate termini in PEGDA . Phosphorylated groups are more polar, suggesting better aqueous solubility than nitro derivatives but lower crosslinking utility compared to acrylates.

Stereochemical Complexity :

  • The target compound’s (2R,3S,4S,5R,6R) configuration is distinct from the (2R,3R,4S,5R,6R) and (2R,3R,4S,5S,6S) configurations in and . These stereochemical differences likely influence its binding affinity to biological targets, such as carbohydrate-processing enzymes.

Biological Activity

The compound (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is C19H29N1O11C_{19}H_{29}N_{1}O_{11}, and it has a molecular weight of approximately 447.44 g/mol. The presence of acetyloxy and diethoxyphosphoryl groups suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diethoxyphosphoryl group may facilitate binding to phosphatases or kinases, potentially modulating signaling pathways involved in cell proliferation and apoptosis. Additionally, the trichloroethanimidoyl moiety could enhance its potency by stabilizing interactions with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. For example, it has shown cytotoxic effects against HeLa cervical cancer cells with an IC50 value indicating significant potency.
  • Antimicrobial Properties : The presence of multiple functional groups may confer antibacterial and antifungal properties. In vitro tests have demonstrated effectiveness against several pathogenic strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as histone deacetylases (HDACs), which are critical in regulating gene expression and are often implicated in cancer progression.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines, including HeLa and MCF-7 breast cancer cells. Results indicated that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest.
  • Antimicrobial Efficacy : In another study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones in agar diffusion assays, suggesting potential as a novel antimicrobial agent.
  • Enzyme Inhibition Studies : Research involving enzyme kinetics revealed that the compound effectively inhibited HDAC activity in a dose-dependent manner. This inhibition was linked to altered gene expression profiles in treated cells.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
CytotoxicityHeLa Cells26.3 nM
AntimicrobialE. coliSignificant Zones
HDAC InhibitionVarious Cell LinesDose-dependent

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